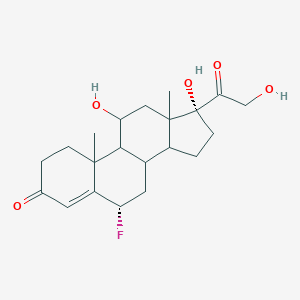![molecular formula C14H9N5O B304634 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PTQX, is a heterocyclic compound with a molecular formula C12H7N5O. PTQX has been the subject of extensive research due to its potential as a therapeutic agent for various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood. However, it has been reported to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may prevent excessive glutamate release, which is associated with neuronal damage and death.
Biochemical and Physiological Effects:
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess several biochemical and physiological effects. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one include its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One area of interest is the development of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one as a potential therapeutic agent for other neurological disorders such as depression and anxiety. Additionally, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may have potential as a tool for studying the role of glutamate receptors in the brain and their involvement in neurological disorders.
Conclusion:
In conclusion, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the NMDA receptor, which may prevent excessive glutamate release and neuronal damage. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several biochemical and physiological effects and has been investigated for its potential as a radioligand for imaging glutamate receptors in the brain. While 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has advantages for lab experiments, its potential toxicity and the need for careful dosing and monitoring must be considered. Future research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may lead to the development of new therapeutic agents and a better understanding of the role of glutamate receptors in the brain.
Métodos De Síntesis
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be synthesized by reacting 3-aminopyridine with 2-chloro-1-nitrosoquinoxaline in the presence of a base. The resulting intermediate is then reduced to 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one using a reducing agent such as sodium borohydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess anticonvulsant, neuroprotective, and cognitive-enhancing properties. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been investigated for its potential as a radioligand for imaging glutamate receptors in the brain.
Propiedades
Nombre del producto |
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one |
|---|---|
Fórmula molecular |
C14H9N5O |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-4-3-7-15-8-9)19(13)11-6-2-1-5-10(11)16-14/h1-8H,(H,16,20) |
Clave InChI |
AEYQNTXXJODDKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304551.png)
![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)